molecular formula C11H10ClNO3S B165832 Benazolin-ethyl CAS No. 25059-80-7

Benazolin-ethyl

Cat. No. B165832
CAS RN: 25059-80-7
M. Wt: 271.72 g/mol
InChI Key: WQRCEBAZAUAUQC-UHFFFAOYSA-N
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Description

Benazolin-ethyl is the ethyl ester of benazolin . It is used as a post-emergence herbicide, generally as a salt or ester, for the control of annual weeds in wheat and oilseed rape . It is not approved for use within the European Union .


Molecular Structure Analysis

The molecular formula of Benazolin-ethyl is C11H10ClNO3S . Its average mass is 271.720 Da and its monoisotopic mass is 271.006989 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Benazolin-ethyl are not detailed in the sources, it’s worth noting that like other herbicides, it undergoes various reactions in the environment. For instance, a study found that the final residues of Benazolin-ethyl in soil and rape seed samples are lower than 0.005 mg/kg at harvest time .


Physical And Chemical Properties Analysis

Benazolin-ethyl is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and water solubility were not available in the sources.

Scientific Research Applications

Biodegradation and Environmental Impact

  • Microbial Degradation : A strain named Methyloversatilis sp. cd-1, isolated from wastewater, has been found to efficiently degrade Benazolin-ethyl, converting it into non-detectable levels within 48 hours. This strain utilizes Benazolin-ethyl as the sole carbon source, indicating its potential for environmental cleanup of this herbicide (Cai, Qian, Cai, & Chen, 2011).

  • Degradation in Soil : The presence of maize residues in soil can influence the mobility and binding of Benazolin-ethyl. Research suggests that crop residues can decrease the mobility and bioaccessibility of Benazolin-ethyl and its metabolites, possibly due to changes in soil microbial activity (Schnitzler et al., 2007).

Agricultural Use and Weed Control

  • Weed Control in Crop Fields : Studies have shown that Benazolin-ethyl, when used in combination with other herbicides like clethodim, can effectively control a range of annual broadleaf and gramineous weeds in crops such as rape, with weed control efficiency reaching up to 95% (Gao Shuang, 2006).

  • Impact on Crop Yield : Application of Benazolin-ethyl in combination with other herbicides has been observed to improve crop yield. The mixture does not adversely affect plant height and seed weight, but it influences the number of branches and siliquas, leading to an increased yield in crops like rapeseed (Yuan Li-ping, 2009).

Analytical Methodologies

  • Residue Analysis in Soil and Plants : An established method for residue determination of Benazolin-ethyl in soil and rape seed samples involves gas chromatography with electron capture detection. This method has a low limit of quantification, making it effective for detecting Benazolin-ethyl residues (Liu, Yang, & Hu, 2013).

  • High-Performance Liquid Chromatography (HPLC) Analysis : Benazolin-ethyl has been analyzed using HPLC with a methanol-water mobile phase and ultraviolet absorption detector, showing high recovery rates and low standard deviation (W. Xiang, 2003).

Safety And Hazards

Benazolin-ethyl is classified as being toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment, and any spillage should be collected . In case of contact, it’s advised to wash off with soap and plenty of water . If ingested or inhaled, immediate medical assistance should be sought .

properties

IUPAC Name

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCEBAZAUAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041621
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazolin-ethyl

CAS RN

25059-80-7
Record name Benazolin-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazolin-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZOLIN-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
259
Citations
T Cai, L Qian, S Cai, L Chen - Current microbiology, 2011 - Springer
… Because benazolin-ethyl is a … of benazolin-ethyl by bacteria. In this study, one strain named cd-1, which is capable of degrading benazolin-ethyl, was isolated from benazolin-ethyl …
Number of citations: 31 link.springer.com
W Guan, H Zhang - International Journal of Environmental …, 2013 - Taylor & Francis
… The quizalofop-p-ethyl and benazolin-ethyl are used jointly for … There is no MRL of benazolin-ethyl to be legislated publicly … no paper has been published for analysis of …
Number of citations: 20 www.tandfonline.com
M Kakuno, S Izawa, T Takemoto, Y Tanabe - Heterocycles, 2018 - researchgate.net
N (3)-Substituted 4-aryl (or heteroaryl)-2 (3H)-benzothiazol-2-ones were synthesized from readily accessible chlobenthiazone and benazolin-ethyl, a couple of N (3)-substituted 4-chloro…
Number of citations: 3 www.researchgate.net
X Liu, T Yang, J Hu - Journal of chromatographic science, 2013 - academic.oup.com
… study of benazolin-ethyl using high-… benazolin-ethyl in soil and the terminal residue in rape seed samples, and to provide a guideline for the scientific and safe use of benazolin-ethyl…
Number of citations: 1 academic.oup.com
ID Kelly, S Smith - International journal of environmental analytical …, 1986 - Taylor & Francis
… The objective of the present study was to establish the route of benazolin-ethyl degradation … in intact plants sprayed with a suspension concentrate formulation of [14C]-benazolin-ethyl. …
Number of citations: 3 www.tandfonline.com
H Xue, LUO Junkai, G Daoxin, F Ping - 农药学学报, 2013 - nyxxb.cn
… The limit of detection of instrument for benazolin-ethyl and haloxyfop-R-… the residue of benazolin-ethyl and haloxyfop-R-methyl. … Studies on the action of benazolin-ethyl and haloxyfop-R-…
Number of citations: 1 www.nyxxb.cn
R Schroll, HH Becher, U Dörfler, S Gayler… - … science & technology, 2006 - ACS Publications
… benazolin-ethyl (B) degradation study, five soils (M, S 1 , L 1 , L 2 , L 3 ; Table 1) were selected. However, no benazolin-ethyl … metabolites of isoproturon, benazolin-ethyl, and glyphosate …
Number of citations: 160 pubs.acs.org
J Ma, L Xu, S Wang, R Zheng, S Jin, S Huang… - Ecotoxicology and …, 2002 - Elsevier
The effects on the green alga Chlorella vulgaris of 40 herbicides in 19 different chemical structure classes and with 11 dissimilar modes of action were studied through 96-h acute …
Number of citations: 169 www.sciencedirect.com
P Burauel, K Huecker, M Dust, G Reinken, F Fuehr - British Crop Protection Council …, 1995
Number of citations: 0
CR Leake - Aspects of applied biology, 1989
Number of citations: 8

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